molecular formula C15H11Cl3FNOS B5112661 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide

Katalognummer B5112661
Molekulargewicht: 378.7 g/mol
InChI-Schlüssel: BXLSVOLQAFWXFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the secretion of fluids in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal CFTR function.

Wirkmechanismus

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide inhibits CFTR-mediated chloride secretion by binding to a specific site on the CFTR protein. The exact location of the binding site is still under investigation, but it is believed to be in the transmembrane domain of the protein. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide does not affect the expression or stability of the CFTR protein, but rather blocks its function by preventing chloride ions from passing through the channel.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in various tissues. In airway epithelial cells, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide can reduce the hypersecretion of mucus and improve the clearance of bacteria and other pathogens. In pancreatic cells, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide can increase insulin secretion and improve glucose tolerance. In sweat gland cells, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide can reduce the hyperabsorption of sodium and chloride ions, which is a hallmark of cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide has several advantages as a tool for studying CFTR function in the laboratory. It is a highly specific inhibitor of CFTR-mediated chloride secretion, and does not affect other ion channels or transporters. It is also relatively easy to use and has a well-established dose-response relationship. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide also has some limitations. It is a small molecule inhibitor that may not fully recapitulate the effects of genetic mutations on CFTR function. It also has limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Zukünftige Richtungen

There are several areas of future research that could further elucidate the potential therapeutic applications of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide. One important direction is to investigate the effects of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide in combination with other drugs that target different aspects of CFTR function. Another direction is to explore the potential use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide in other diseases that involve abnormal ion transport, such as polycystic kidney disease and secretory diarrhea. Finally, there is a need for further studies to optimize the pharmacokinetics and pharmacodynamics of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide in order to maximize its therapeutic potential.

Synthesemethoden

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide is a synthetic compound that can be prepared by a multistep process involving several chemical reactions. The most commonly used method involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thioacetate to form 2-(2-chloro-6-fluorobenzylthio)acetic acid. The acid is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with 3,4-dichloroaniline to give 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide has been extensively studied in both in vitro and in vivo models of cystic fibrosis and other diseases that involve abnormal CFTR function. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide can inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. In vivo studies have demonstrated that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide can improve lung function, reduce inflammation, and increase survival in animal models of cystic fibrosis.

Eigenschaften

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNOS/c16-11-2-1-3-14(19)10(11)7-22-8-15(21)20-9-4-5-12(17)13(18)6-9/h1-6H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLSVOLQAFWXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.